molecular formula C10H17N3O2 B13491444 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Katalognummer: B13491444
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: JJPYFFQXUNPLJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that belongs to the class of organic compounds known as oxadiazoles. These compounds are characterized by a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms. The tetrahydropyran moiety adds to its structural complexity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the tetrahydropyran group. One common method involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The tetrahydropyran group can be introduced via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-(Tetrahydro-2h-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to its specific structural features, including the oxadiazole ring and the tetrahydropyran moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C10H17N3O2

Molekulargewicht

211.26 g/mol

IUPAC-Name

3-[3-(oxan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

InChI

InChI=1S/C10H17N3O2/c11-5-1-4-9-12-10(13-15-9)8-3-2-6-14-7-8/h8H,1-7,11H2

InChI-Schlüssel

JJPYFFQXUNPLJY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(COC1)C2=NOC(=N2)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.